

# "Antifungal agent 53" chemical structure and properties

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Compound of Interest

Compound Name: Antifungal agent 53

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# An In-depth Technical Guide to Antifungal Agent 53

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanisms of action for compounds referred to as "**Antifungal Agent 53**." Research has identified two distinct molecules with this designation: a selenium-containing miconazole analogue designated as A03, and a novel antifungal compound known as MYC-053. This document will address each compound in separate, detailed sections to provide clarity for researchers, scientists, and drug development professionals.

### Part 1: Antifungal Agent 53 (A03)

**Antifungal agent 53** (A03) is a novel synthetic analogue of miconazole containing selenium, which demonstrates potent antifungal activity, particularly against Candida albicans.

#### **Chemical Structure and Properties**

A03 is characterized by the incorporation of a selenium atom, which contributes to its biological activity.

Table 1: Physicochemical Properties of **Antifungal Agent 53** (A03)



Property	Value	Reference
Molecular Formula	C18H15Cl3N2Se	[1]
Molecular Weight	444.64 g/mol	[1]
CAS Number	2422019-76-7	[1]
SMILES	CIC1=CC=C(C([Se]CC2=CC= CC=C2CI)CN3C=CN=C3)C(CI )=C1	[1]

### **Biological Activity and Quantitative Data**

A03 exhibits significant activity against fungal pathogens and has been evaluated for its effects on biofilms and cytotoxicity.

Table 2: In Vitro Activity of Antifungal Agent 53 (A03)

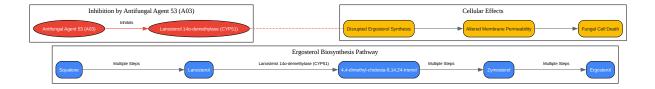
Assay	Organism/Cell Line	Concentration	Effect	Reference
Antifungal Activity	Candida albicans	-	Potent inhibitor of CYP51	[1]
Biofilm Inhibition	Candida albicans	50 μg/mL, 80 μg/mL	Dose-dependent inhibition of biofilm formation	[1]
Cytotoxicity	Human PC-3 cells	13.1 μΜ	IC50	[1]
Hemolytic Effect	Rabbit red blood cells	4 μg/mL	Less hemolytic than Miconazole	[1]

#### **Mechanism of Action: CYP51 Inhibition**

The primary mechanism of action for A03 is the inhibition of the cytochrome P450 enzyme lanosterol  $14\alpha$ -demethylase (CYP51).[1] This enzyme is crucial in the fungal ergosterol biosynthesis pathway. By inhibiting CYP51, A03 disrupts the production of ergosterol, a vital



component of the fungal cell membrane, leading to altered membrane fluidity and permeability, and ultimately, fungal cell death.



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Caption: Inhibition of the ergosterol biosynthesis pathway by **Antifungal Agent 53** (A03).

### **Experimental Protocols**

Detailed experimental methodologies for the evaluation of A03 are crucial for reproducibility and further research.

- 1. Antifungal Susceptibility Testing:
- Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Procedure: A twofold serial dilution of A03 is prepared in 96-well microtiter plates. Fungal inocula are prepared and adjusted to a specific concentration. The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the agent that causes a significant inhibition of fungal growth.
- 2. Biofilm Inhibition Assay:
- Method: Crystal violet staining method.



- Procedure: Fungal cells are incubated in microtiter plates to allow for biofilm formation. The
  plates are then treated with varying concentrations of A03. After incubation, the plates are
  washed, and the adherent biofilms are stained with crystal violet. The dye is then solubilized,
  and the absorbance is measured to quantify the biofilm biomass.
- 3. Cytotoxicity Assay (MTT Assay):
- Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
- Procedure: Human cancer cell lines (e.g., PC-3) are seeded in 96-well plates and treated
  with different concentrations of A03. After a specified incubation period, MTT solution is
  added to each well. The formazan crystals formed by viable cells are then dissolved, and the
  absorbance is measured to determine cell viability. The IC50 value is calculated as the
  concentration of the agent that inhibits cell growth by 50%.
- 4. Hemolysis Assay:
- Method: Spectrophotometric measurement of hemoglobin release.
- Procedure: Freshly isolated rabbit red blood cells are incubated with various concentrations
  of A03. After incubation, the samples are centrifuged, and the amount of hemoglobin
  released into the supernatant is measured spectrophotometrically. The percentage of
  hemolysis is calculated relative to a positive control (e.g., Triton X-100).

### Part 2: Antifungal Agent MYC-053

MYC-053 is a novel antifungal compound with potent activity against a broad range of clinically significant and resistant fungal pathogens.

#### **Chemical Structure and Properties**

The specific chemical structure and physicochemical properties of MYC-053 are not publicly available in the reviewed literature. It is described as a novel synthetic compound.

## **Biological Activity and Quantitative Data**

MYC-053 has demonstrated significant in vitro efficacy against various yeasts and yeast-like fungi, including strains resistant to conventional antifungal drugs.



Table 3: In Vitro Activity of MYC-053

Fungal Species	Strain Type	MIC Range (μg/mL)	Reference
Candida glabrata	Susceptible & Resistant	0.125 - 4.0	[2][3][4]
Candida auris	-	1.0 - 4.0	[2][4]
Cryptococcus neoformans	Susceptible & Resistant	1.0 - 4.0	[2][4]
Pneumocystis spp.	-	Effective	[2][3][4]

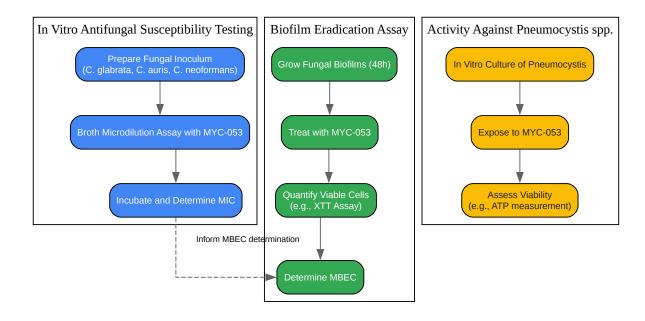
Table 4: Biofilm Eradication Activity of MYC-053

Fungal Species	Biofilm Age	MBEC	Reference
Candida glabrata	48 hours	1-4 times MIC	[2][3][4]
Cryptococcus neoformans	48 hours	1-4 times MIC	[2][3][4]
MBEC: Minimal Biofilm Eradication Concentration			

#### **Mechanism of Action**

The precise mechanism of action for MYC-053 has not been fully elucidated. However, it is known to be distinct from that of major antifungal classes such as azoles, polyenes, and echinocandins.[2][3][4] This suggests a novel cellular target or pathway, which is a significant advantage in overcoming existing resistance mechanisms.





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Caption: Experimental workflow for evaluating the in vitro efficacy of MYC-053.

#### **Experimental Protocols**

The following protocols are based on the methodologies described in the cited literature for MYC-053.

- 1. In Vitro Antifungal Susceptibility Testing:
- Method: Broth microdilution method as per CLSI standards.
- Procedure: The minimum inhibitory concentrations (MICs) of MYC-053 were determined against a panel of clinical and reference strains of C. glabrata, C. auris, and C. neoformans.
   Serial dilutions of MYC-053 were tested, and the MIC was defined as the lowest concentration that inhibited 50% of fungal growth compared to the drug-free control.
- 2. Biofilm Eradication Assay:



- Method: A modified microdilution method to assess the eradication of pre-formed biofilms.
- Procedure: Fungal biofilms were allowed to form in 96-well plates for 48 hours. The biofilms
  were then treated with serial dilutions of MYC-053 for 24 hours. The metabolic activity of the
  remaining viable cells was quantified using an XTT reduction assay. The minimal biofilm
  eradication concentration (MBEC) was determined as the lowest drug concentration that
  caused a significant reduction in metabolic activity.
- 3. In Vitro Activity Against Pneumocystis spp.:
- Method: In vitro culture and viability assessment of Pneumocystis organisms.
- Procedure:Pneumocystis organisms were cultured in a suitable medium and exposed to various concentrations of MYC-053. The viability of the organisms was assessed after a specific incubation period using methods such as ATP bioluminescence assays, which measure the metabolic activity of living cells.

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